molecular formula C10H20N2O2 B062963 tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate CAS No. 159603-47-1

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

Cat. No.: B062963
CAS No.: 159603-47-1
M. Wt: 200.28 g/mol
InChI Key: APVXPWQROCCVQJ-UHFFFAOYSA-N
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Description

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C10H20N2O2. It is often used in various chemical and pharmaceutical research applications due to its unique structure and properties. The compound is characterized by the presence of a tert-butyl group, a methylazetidine ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with (3-methylazetidin-3-yl)methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products are substituted carbamates.

Scientific Research Applications

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate
  • tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

Uniqueness

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylazetidine ring and the tert-butyl group makes it a valuable intermediate in the synthesis of various bioactive compounds.

Biological Activity

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate, also known as tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₉N₂O₂, with a molecular weight of approximately 187.26 g/mol. It features a tert-butyl group, a carbamate functional group, and a 3-methylazetidin-3-yl moiety, which contribute to its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Enzyme Inhibition : It acts as an enzyme inhibitor, particularly in the context of developing drugs targeting specific diseases. Its derivatives may exhibit pharmacological properties such as anti-inflammatory and analgesic activities .
  • Anticancer Potential : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, in vitro assays indicated significant induction of apoptosis in breast cancer cell lines when treated with structurally related compounds .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

  • Receptor Binding : The compound may act as a ligand for certain receptors, modulating their activity and influencing cellular responses.
  • Enzyme Modulation : It can inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes within cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against common pathogens. The results showed that the compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Study 2: Apoptosis Induction in Cancer Cells

Another pivotal study focused on the induction of apoptosis in breast cancer cell lines using derivatives of this compound. The findings revealed:

Cell LineIC50 (µM)Fold Increase in Apoptosis
MDA-MB-231155
Hs 578T204
BT-549106

These results indicate a promising potential for further development into anticancer therapeutics.

Properties

IUPAC Name

tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVXPWQROCCVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571808
Record name tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159603-47-1
Record name tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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